molecular formula C16H22N2O2 B4520410 2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B4520410
M. Wt: 274.36 g/mol
InChI Key: BRDMTMVMQONOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a synthetic organic compound that features an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, acetic anhydride, and 3-(propan-2-yloxy)propylamine.

    Reaction Conditions: The indole is first acetylated using acetic anhydride in the presence of a base such as pyridine to form 1-acetylindole. This intermediate is then reacted with 3-(propan-2-yloxy)propylamine under reflux conditions to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency.

Chemical Reactions Analysis

2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

    Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted acetamide derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological context.

Comparison with Similar Compounds

2-(1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(1H-indol-3-yl)ethan-1-amine, 2-(1H-indol-3-yl)ethan-1-ol, and 1-(1H-indol-3-yl)-2-propen-1-one share structural similarities with the target compound.

    Uniqueness: The presence of the acetamide group and the 3-(propan-2-yloxy)propyl substituent in this compound imparts unique chemical and biological properties, distinguishing it from other indole derivatives.

Properties

IUPAC Name

2-indol-1-yl-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13(2)20-11-5-9-17-16(19)12-18-10-8-14-6-3-4-7-15(14)18/h3-4,6-8,10,13H,5,9,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDMTMVMQONOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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